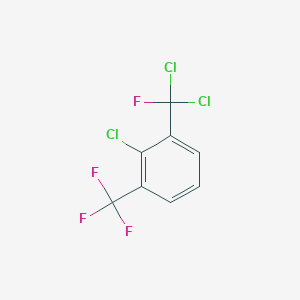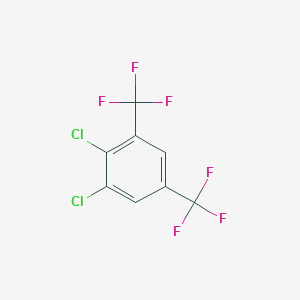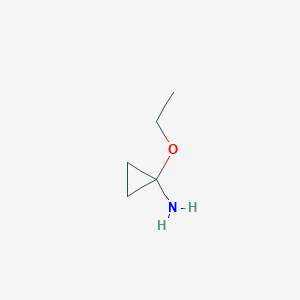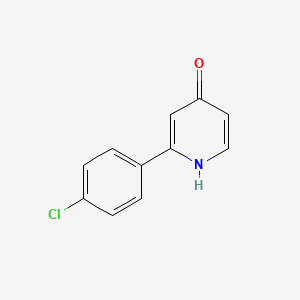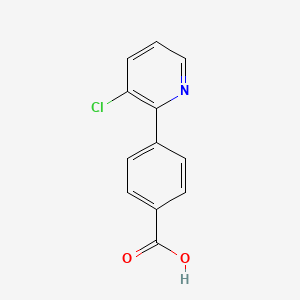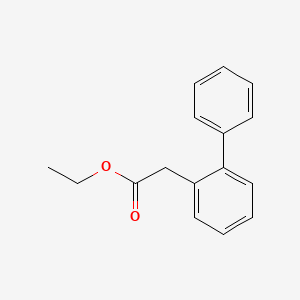![molecular formula C25H27N3 B6327767 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine CAS No. 845863-57-2](/img/structure/B6327767.png)
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is a tridentate ligand known for its coordination chemistry with transition metals. This compound is particularly significant in the field of catalysis, where it forms complexes with metals such as iron and cobalt. These complexes are used as catalysts in various polymerization reactions, including the polymerization of ethylene .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine typically involves the condensation reaction between 2,6-diacetylpyridine and 2,5-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, often involving the use of solvents like ethanol or methanol to facilitate the reaction .
化学反应分析
Types of Reactions
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: Forms complexes with transition metals such as iron and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it coordinates with.
Substitution Reactions: The imine groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts like iron(II) chloride or cobalt(II) chloride.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Substitution Reactions: Often require the presence of a base or acid catalyst.
Major Products Formed
Coordination Complexes: Such as iron(II) and cobalt(II) complexes.
Oxidation Products: Depending on the specific reaction conditions, various oxidized forms of the ligand or its complexes can be obtained.
科学研究应用
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine has a wide range of applications in scientific research:
Biology: Investigated for its potential in forming metal complexes that can interact with biological molecules.
Medicine: Explored for its role in the development of metal-based drugs and diagnostic agents.
Industry: Utilized in the production of polymers and other materials through catalytic processes.
作用机制
The mechanism by which 2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the imine groups and the pyridine ring form a stable chelate with metal centers, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions .
相似化合物的比较
Similar Compounds
- 2,6-Bis-[1-(phenylimino)ethyl]pyridine
- 2,6-Bis-[1-(2,6-dimethylphenylimino)ethyl]pyridine
Comparison
2,6-Bis-[1-(2,5-dimethylphenylimino)-ethyl]pyridine is unique due to the presence of the 2,5-dimethylphenyl groups, which can influence the steric and electronic properties of the resulting metal complexes. This can lead to differences in catalytic activity and selectivity compared to similar compounds .
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-[6-[N-(2,5-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-16-10-12-18(3)24(14-16)26-20(5)22-8-7-9-23(28-22)21(6)27-25-15-17(2)11-13-19(25)4/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVAOURYLPXDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

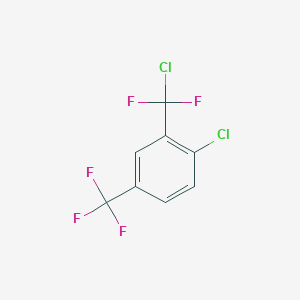

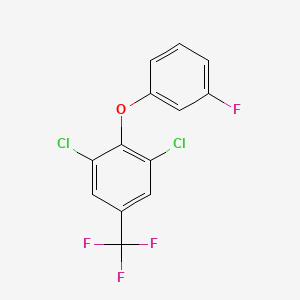
![[3,3'-Bipyridin]-5-ylboronic acid](/img/structure/B6327729.png)
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydropyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B6327730.png)
